4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide
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Overview
Description
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide, also known as BMSB, is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mechanism of Action
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, this compound disrupts the pH balance of cancer cells, leading to their death. Additionally, this compound has been shown to modulate the activity of ion channels and receptors, contributing to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells, leading to their death. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, contributing to its anti-inflammatory effects. Additionally, this compound has been shown to reduce the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of prostaglandins, contributing to its analgesic effects.
Advantages and Limitations for Lab Experiments
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has been shown to interact with other drugs, leading to potential drug-drug interactions.
Future Directions
There are several future directions for the research and development of 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide. One potential direction is to investigate its potential applications in combination therapy with other anticancer drugs, such as doxorubicin and cisplatin. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy. Additionally, further studies are needed to elucidate its mechanism of action and potential targets, contributing to the development of novel therapeutic strategies.
Synthesis Methods
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide involves the reaction between 4-aminobenzoic acid, butyl methyl sulfonamide, and 2,5-dimethylphenyl isocyanate. The reaction takes place in the presence of a catalyst and solvent, followed by purification and isolation of the product. The yield of this compound can be optimized by controlling the reaction conditions, such as temperature, pressure, and reaction time.
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. This compound has also been investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been studied for its antibacterial and antifungal activities, indicating its potential use as an antimicrobial agent.
properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-6-13-22(4)26(24,25)18-11-9-17(10-12-18)20(23)21-19-14-15(2)7-8-16(19)3/h7-12,14H,5-6,13H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBVVGOIPHRQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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